Stizolobate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

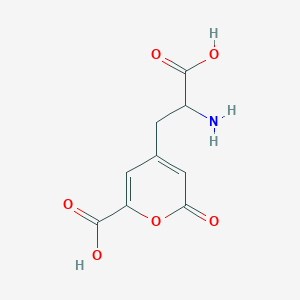

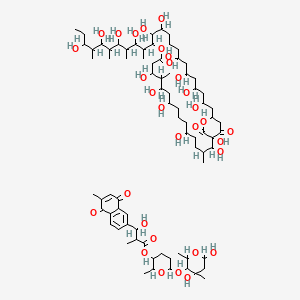

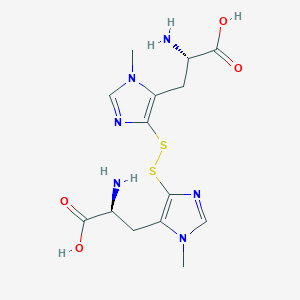

Stizolobate is associated with an enzyme known as this compound synthase . This enzyme catalyzes a chemical reaction involving 3,4-dihydroxy-L-phenylalanine and O2, producing 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde . It belongs to the family of oxidoreductases .

Synthesis Analysis

The synthesis of this compound involves the conversion of dihydroxyphenylalanine into stizolobinic acid and stizolobic acid . This process is catalyzed by the this compound synthase enzyme .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a molecular entity and a chemical entity. It is also classified as a hydroxide, oxygen molecular entity, heteroorganic entity, chalcogen molecular entity, and carboxylic acid .Chemical Reactions Analysis

This compound synthase catalyzes a chemical reaction where the two substrates, 3,4-dihydroxy-L-phenylalanine and O2, react to produce 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde .科学研究应用

1. 土壤污染的生物修复

已经研究了Stizolobium aterrimum在土壤生物修复中的潜力。一项研究发现,与其根际微生物群相关的微生物群可以帮助去除受三氟磺酸钠污染的土壤。通过对用除草剂处理过的根际土壤样品进行的研究,可以明显看到生物活性增加,微生物生物量增加。研究得出结论,微生物群在土壤去污中起着重要作用,这一点可以从在根际土壤上生长的高粱未受三氟磺酸钠影响这一事实中得到证实(Santos等,2007)。

2. 促进发芽过程

Stizolobium pruriens,又称为Mucuna,是一项研究的主题,该研究调查了低频超声波作为其发芽过程增强剂的使用。研究发现,超声波暴露而无需额外处理可以显著提高Stizolobium pruriens的发芽速度指数和发芽活力。这一发现表明了超声波在优化农业种子发芽过程中的潜力(Felizardo et al., 2021)。

3. 镇静催眠和抗惊厥效果

对从Stizolobium Cochinchinensis种子中提取的非左旋多巴成分的镇静催眠和抗惊厥效果的研究表明,该提取物具有显著的镇静催眠和抗惊厥特性。这项研究为全面利用Stizolobium Cochinchinensis潜在地治疗惊厥和睡眠障碍提供了依据(Pan Yong, 2009)。

作用机制

属性

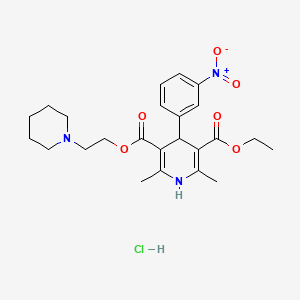

IUPAC Name |

4-(2-amino-2-carboxyethyl)-6-oxopyran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZBVNZAEQASKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)

![(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)

![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)

![(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1203320.png)